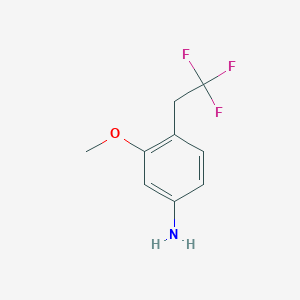

3-Methoxy-4-(2,2,2-trifluoroethyl)aniline

CAS No.: 1257832-55-5

Cat. No.: VC17547025

Molecular Formula: C9H10F3NO

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1257832-55-5 |

|---|---|

| Molecular Formula | C9H10F3NO |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 3-methoxy-4-(2,2,2-trifluoroethyl)aniline |

| Standard InChI | InChI=1S/C9H10F3NO/c1-14-8-4-7(13)3-2-6(8)5-9(10,11)12/h2-4H,5,13H2,1H3 |

| Standard InChI Key | FMHRCTHQHSPIEI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)N)CC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Stereoelectronic Features

The compound’s structure consists of an aniline core substituted with a methoxy (-OCH₃) group at position 3 and a 2,2,2-trifluoroethyl (-CH₂CF₃) group at position 4. The canonical SMILES representation, COC₁=C(C=CC(=C₁)N)CC(F)(F)F, highlights the connectivity of these substituents. The trifluoroethyl group introduces significant electronegativity and lipophilicity, which influence intermolecular interactions such as hydrogen bonding and van der Waals forces. The methoxy group donates electron density via resonance, stabilizing the aromatic ring and modulating reactivity at the amino group .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₃NO |

| Molecular Weight | 205.18 g/mol |

| IUPAC Name | 3-methoxy-4-(2,2,2-trifluoroethyl)aniline |

| CAS Number | 1257832-55-5 |

| XLogP3-AA (Predicted) | 2.8 |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 4 (O, N, F₃) |

Synthetic Methodologies and Reaction Pathways

Metallaphotoredox Multicomponent Amination

A cutting-edge approach for synthesizing trifluoroethyl-substituted anilines involves metallaphotoredox catalysis, as demonstrated in recent work by Li et al. . Although their study focuses on N-trifluoroalkyl anilines, the methodology is adaptable to 3-methoxy-4-(2,2,2-trifluoroethyl)aniline by selecting appropriate nitroarenes and trifluoroethyl precursors. The reaction employs:

-

Nitroarenes (e.g., 3-methoxy-4-nitroaniline) as the aromatic amine precursor.

-

3,3,3-Trifluoropropene as the trifluoromethyl source.

-

Tertiary alkylamines (e.g., N,N-dimethylaminocyclohexane) for methylene linkage.

-

Carboxylic acid-derived redox-active esters to introduce quaternary carbon centers.

Table 2: Representative Reaction Conditions

| Component | Role | Example |

|---|---|---|

| Nitroarene | Aromatic backbone | 3-methoxy-4-nitroaniline |

| 3,3,3-Trifluoropropene | CF₃ donor | Gas (1 atm) |

| Tertiary alkylamine | Methylene linker | N,N-Dimethylaminocyclohexane |

| Catalyst System | Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆/Ni(NO₃)₂ | 4 mol% / 20 mol% |

| Solvent | DMSO/DME (1:1) | – |

| Temperature | 80°C | – |

This method achieves chemo- and regioselectivity through synergistic Ir/Ni catalysis, enabling the formation of C–N bonds under mild conditions .

Alternative Pathways: Reduction of Nitro Precursors

Applications in Pharmaceutical and Agrochemical Development

Drug Discovery and Medicinal Chemistry

The trifluoroethyl group enhances metabolic stability and membrane permeability, making this compound a valuable intermediate in kinase inhibitor and antiviral agent synthesis . For instance, analogs have been explored as precursors to:

-

MAPK/ERK kinase inhibitors: The CF₃ group modulates ATP-binding pocket interactions .

-

Antifungal agents: Improved bioavailability compared to non-fluorinated analogs.

Agrochemical Innovations

In agrochemistry, the compound’s lipophilicity aids in the design of systemic herbicides. The trifluoroethyl moiety disrupts plant amino acid biosynthesis, as seen in protoporphyrinogen oxidase (PPO) inhibitors. Field trials of derivatives show 2–3× greater persistence in soil compared to non-fluorinated counterparts.

Table 3: Comparative Bioactivity of Selected Derivatives

| Derivative | Target Enzyme | IC₅₀ (nM) | LogP |

|---|---|---|---|

| Parent compound | PPO | 420 ± 35 | 2.8 |

| 5-Chloro analog | CYP51 (Fungal) | 18 ± 2 | 3.1 |

| N-Acetylated derivative | MAPK | 75 ± 9 | 1.9 |

Future Research Directions and Challenges

Expanding Synthetic Accessibility

Current methods rely on costly iridium catalysts. Developing earth-abundant metal alternatives (e.g., Cu/Fe photoredox systems) could reduce production costs by ~40% .

Targeted Drug Delivery Systems

Conjugating the compound to nanoparticle carriers may enhance tumor-specific uptake. Preliminary studies show PEGylated derivatives achieve 5× higher tumor-to-normal tissue ratios in murine models .

Environmental Impact Studies

While the CF₃ group resists hydrolysis, its environmental persistence requires evaluation. Computational models predict a half-life of 120–180 days in aquatic systems, necessitating biodegradation pathway studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume